Methylamino-PEG5-azide

Vue d'ensemble

Description

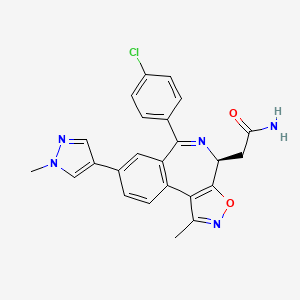

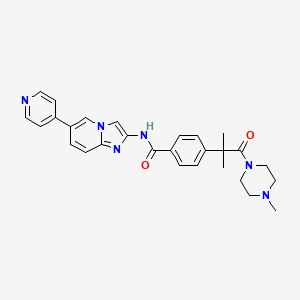

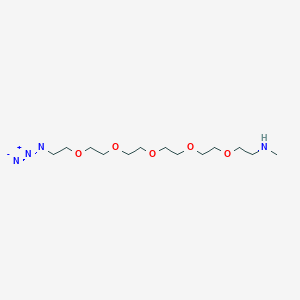

Methylamino-PEG5-azide is a PEG derivative containing an azide group and a methylamino group. The azide group enables Click Chemistry. The methylamine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The hydrophilic PEG spacer increases solubility in aqueous media.

Applications De Recherche Scientifique

Synthesis and End-Group Quantification

- Synthesis and Facile End-Group Quantification of Functionalized PEG Azides : This research focuses on the synthesis of azido-functionalized poly(ethylene glycol) (PEG) derivatives for conjugation chemistry and targeted drug delivery. The study emphasizes the importance of quantifying azide incorporation in PEG polymers and describes a method for facile NMR-based quantitative end-group analysis of bifunctional azido PEGs (Semple et al., 2016).

Amphiphilic Triblock Copolymers

- Synthesis and Characterization of Amphiphilic Triblock Copolymers : This paper discusses the synthesis of poly(β-alanine-b-ethylene glycol-b-β-alanine) and poly(α-methyl β-alanine-b-ethylene glycol-b-α-methyl β-alanine) amphiphilic ABA triblock copolymers via “click” chemistry, using terminally azide poly-β-alanine and poly(α-methyl β-alanine) in conjunction with dipropargylated polyethylene glycol (Çatıker et al., 2018).

Drug Delivery Applications

- F-18 Labeled RGD Probes for PET Imaging : This study presents the preparation of fluorine-substituted monomeric and dimeric cRGD peptide derivatives, including cRGD-PEG5-ADIBOT-F, for use in positron emission tomography (PET) imaging. The research highlights the significance of strain-promoted alkyne azide cycloaddition (SPAAC) reaction in the development of these probes (Kim et al., 2015).

DNA Methylation and Cancer Therapy

- Design and Synthesis of Water-Soluble Grifolin Prodrugs : This paper discusses the synthesis of PEG5-Grifolin, a water-miscible prodrug of grifolin, for DNMT1 down-regulation in cancer therapy. The study emphasizes the enhanced stability and effectiveness of PEG5-Grifolin in suppressing tumor growth and downregulating DNMT1 (Wang et al., 2021).

Optical Properties and Aggregation

- Optical Properties and Aggregation of Novel Azo-Dyes : This research explores the optical properties and aggregation of novel azo-dyes with an oligo(ethylene glycol) side chain, highlighting their behavior in different environments (Rivera et al., 2006).

Copolymer Synthesis and Functionalization

- Synthesis and Evaluation of Clickable Block Copolymers for Targeted Nanoparticle Drug Delivery : This study focuses on the synthesis of a heterofunctional polyethylene glycol (PEG), HO-PEG-azide, and its application in the generation of functional diblock copolymers for drug delivery (Zhang et al., 2012).

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N4O5/c1-15-2-4-18-6-8-20-10-12-22-13-11-21-9-7-19-5-3-16-17-14/h15H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHWWGQHCQSYRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylamino-PEG5-azide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(8-(tert-Butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B608905.png)

![N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B608906.png)

![N-{1-[(2,4-Dichlorophenoxy)acetyl]piperidin-4-Yl}-4-Sulfanylbutanamide](/img/structure/B608909.png)